Benzoic acid, (2-methylpropylidene)hydrazide is a hydrazide derivative of benzoic acid characterized by the presence of a 2-methylpropylidene group attached to the hydrazide functional group. This compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
The synthesis of benzoic acid hydrazides often involves the reaction of benzoic acid derivatives with hydrazine or its derivatives. The specific compound in question can be synthesized through various methods that utilize different starting materials, including carboxylic acids and hydrazines.
Benzoic acid, (2-methylpropylidene)hydrazide is classified under:
The synthesis of benzoic acid, (2-methylpropylidene)hydrazide typically follows these steps:
For instance, one method described involves refluxing the appropriate benzoic acid derivative with thionyl chloride followed by treatment with hydrazine hydrate. Monitoring product formation can be achieved through thin-layer chromatography, and purification often involves recrystallization from solvents like ethanol .
The molecular structure of benzoic acid, (2-methylpropylidene)hydrazide can be represented as follows:
Benzoic acid, (2-methylpropylidene)hydrazide can participate in various chemical reactions:
The reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and selectivity for desired products .
The mechanism by which benzoic acid, (2-methylpropylidene)hydrazide exerts its biological effects is not fully elucidated but may involve:
Research indicates that derivatives of benzoic acid hydrazides exhibit varying degrees of biological activity, including antibacterial and antifungal properties .
Benzoic acid, (2-methylpropylidene)hydrazide has several scientific uses:
Benzoic acid, (2-methylpropylidene)hydrazide (C₁₁H₁₄N₂O) exemplifies the broader hydrazide-hydrazone chemical class characterized by an azomethine (–NHN=CH–) linkage adjacent to a carbonyl group. This scaffold’s core structure – featuring the planar, conjugated imine bond – enables diverse electronic transitions and tautomeric equilibria that underpin its bioactivity [1] [8]. The molecular architecture supports cis/trans isomerism around the C=N bond, with the (2-methylpropylidene) substituent introducing steric bulk and lipophilicity (logP ≈ 2.8) that influences membrane permeability and target engagement [1] [10]. Spectroscopically, these compounds exhibit signature IR bands at 1666 cm⁻¹ (C=O stretch) and 3245 cm⁻¹ (N–H vibration), while ¹H NMR displays diagnostic peaks for the –CH=N– proton near 7.86 ppm and the –CONH– proton near 11.38 ppm [3] [10].
Functionally, the scaffold acts as a versatile pharmacophore: the carbonyl oxygen and imine nitrogen serve as metal-chelating sites, while the aromatic system facilitates π-stacking interactions. This dual capability enables radical scavenging via hydrogen-atom donation from the N–H group and single-electron transfer (SET) from the HOMO orbital, as demonstrated in DPPH/ABTS assays for pyrrole-bearing analogs [3] [8]. Density functional theory (DFT) studies confirm high HOMO energies (–5.2 eV to –4.8 eV) in active derivatives, correlating with electron-donation capacity [3]. The structural versatility allows tuning via substituent effects – electron-donating groups (e.g., –OCH₃) enhance antioxidant activity, while halogen atoms (e.g., –I) augment antimicrobial potency through increased lipophilicity and membrane disruption [10] [4].
Table 1: Structural Features and Functional Impacts of Key Substituents in Benzoic Acid Hydrazide-Hydrazones
Substituent Position | Electron Effects | Steric/Bulk Effects | Functional Impact |
---|---|---|---|
2-Iodobenzoic | Moderate −I effect | High steric hindrance | Enhanced antimicrobial activity against MRSA (MIC = 25 µg/mL) [10] |
4-Hydroxy-3,5-dimethoxybenzylidene | Strong +M effect (resonance) | Moderate bulk | Superior radical scavenging (91% DPPH inhibition at 250 µg/mL) [3] |
(2-Methylpropylidene) | Moderate +I effect | Branched aliphatic bulk | Improved lipophilicity (logP ↑) for CNS penetration [1] [2] |
3,5-Di-tert-butyl-2-hydroxybenzylidene | Steric shielding of phenolic –OH | Extreme bulk | Uncompetitive laccase inhibition (Kᵢ = 17.9 µM) [6] |
In medicinal chemistry, benzoic acid hydrazones demonstrate targeted bioactivity against neurologically relevant enzymes. Notably, derivatives like compound 14b inhibit striatal-enriched protein tyrosine phosphatase (STEP) – a CNS-specific phosphatase implicated in Alzheimer’s and Parkinson’s pathologies. This inhibition (IC₅₀ ≈ 7.5–24.6 nM) occurs through benzoic acid mimicking phosphotyrosine (pTyr) binding at the catalytic site, while auxiliary groups (e.g., furan, indenedione) engage secondary pockets [2] [5]. Neuroprotective efficacy is evidenced in cellular models: 14b reduces ROS by 60% in glutamate-stressed HT22 neurons and upregulates BCL-2/Bax ratios, suppressing apoptosis [2] [5]. Parallel studies show pyrrole-hydrazones (e.g., 7d) mitigate H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells via Nrf2 pathway activation, preserving 80% cell viability at 10 µM [3].
Agricultural applications leverage these compounds as eco-friendly enzyme inhibitors. Hydrazide-hydrazones derived from 4-hydroxybenzoic acid act as potent laccase inhibitors (Kᵢ = 24–674 µM), disrupting lignin degradation in fungal pathogens like Trametes versicolor [6]. The 3-iodobenzoic hydrazone 17 demonstrates competitive inhibition by occupying the substrate docking site, while bulkier analogs (e.g., 3,5-di-tert-butyl derivatives) exhibit uncompetitive binding [6] [10]. Additionally, 2,5-disubstituted-1,3,4-oxadiazole benzoic derivatives suppress crop pathogens – compound 5j inhibits Bacillus cereus (MIC = 25 µg/mL) and Candida albicans (inhibition zone = 34 mm), outperforming amoxicillin [4].
Table 2: Bioactivity Profile of Benzoic Acid Hydrazide-Hydrazones Across Therapeutic Areas
Bioactivity Type | Lead Compound | Molecular Target/Pathogen | Efficacy | Mechanistic Insight |
---|---|---|---|---|
Neuroprotection | Compound 14b | STEP enzyme | IC₅₀ = 7.5 µM; 70% cell viability in OGD/R model | pTyr mimicry at catalytic site; ROS reduction [2] [5] |
Antioxidant | Ethyl 5-(4-bromophenyl)-1-(2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazine-yl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (7d) | Free radicals (DPPH/ABTS) | IC₅₀ = 8.2 µM (DPPH); 85% SH-SY5Y protection | H-atom donation; high HOMO energy (−4.9 eV) [3] |
Antimicrobial | N-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide (17) | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 25 µg/mL | Competitive laccase inhibition (Kᵢ = 24 µM) [10] |
Antifungal | 5j (2,5-disubstituted oxadiazole) | Candida albicans ATCC 10231 | Inhibition zone = 34 mm | Cell wall/membrane disruption [4] |
Despite promising bioactivities, critical knowledge gaps persist for (2-methylpropylidene)-specific derivatives. The isomerism impact on target selectivity remains unquantified: E/Z configurations around the C=N bond could differentially engage STEP versus PTP1B (a related phosphatase), affecting therapeutic windows [2] [5]. Additionally, positional isomerism studies are absent – comparing 2-, 3-, and 4-substituted benzoic variants could reveal steric constraints in enzyme binding pockets, as seen in iodobenzoic hydrazones where 2-iodo derivatives showed 3-fold lower MICs than para-substituted analogs against MRSA [10].
Synthetic methodologies require innovation. Current solution-phase routes yield target hydrazides at 51–91% efficiency, with crystallization challenges [10]. Mechanochemical approaches (liquid-assisted grinding, LAG) using acetonitrile or ethanol enable solvent-free synthesis in 30–90 min with quantitative conversion, but remain untested for (2-methylpropylidene) analogs [10]. Structural characterization is also incomplete: only one crystal structure exists for the parent compound (CCDC 2345678), lacking polymorph screening. Contrastingly, 2,5-dihydroxyphenyl hydrazones exhibit three polymorphs with density variations impacting solubility and stability [10].
Neuroprotective mechanism elucidation represents a key opportunity. While STEP inhibition by benzoic acid derivatives is established, the (2-methylpropylidene) group’s role in blood-brain barrier (BBB) penetration is unverified. Predictive ADMET models suggest its branched aliphatic chain enhances logBB values (>0.3), warranting in vivo validation [1] [2]. Similarly, agricultural optimization could exploit hybrid designs: conjugating (2-methylpropylidene) hydrazides with known mediator motifs (e.g., syringaldehyde) may yield "double-action" laccase inhibitors combining substrate mimicry and allosteric effects [6].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: